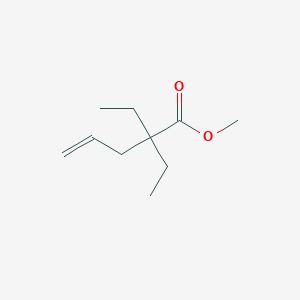

Methyl 2,2-diethyl-4-pentenoate

説明

Methyl 2,2-diethyl-4-pentenoate is a branched-chain unsaturated ester characterized by a pentenoate backbone with two ethyl groups at the 2-position and a double bond at the 4-position. Its structure confers unique physicochemical properties, such as reduced polarity compared to linear esters and enhanced stability due to steric hindrance from the ethyl substituents.

特性

分子式 |

C10H18O2 |

|---|---|

分子量 |

170.25 g/mol |

IUPAC名 |

methyl 2,2-diethylpent-4-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-8-10(6-2,7-3)9(11)12-4/h5H,1,6-8H2,2-4H3 |

InChIキー |

NEXQSTUFRKICJR-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)(CC=C)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

A. Methyl Esters with Branched Alkyl Chains

- Sandaracopimaric Acid Methyl Ester (): A diterpene-derived methyl ester with a rigid tricyclic structure. Unlike Methyl 2,2-diethyl-4-pentenoate, its complex ring system increases melting point and decreases volatility. Gas chromatography (GC) retention times for such esters are influenced by branching and ring systems, as seen in Figure 2 of , where sandaracopimaric acid methyl ester (Compound 4) elutes later than simpler esters due to higher molecular weight and rigidity .

- Torulosic Acid Methyl Ester (): Features a labdane skeleton with additional hydroxyl groups, enhancing polarity and hydrogen-bonding capacity. This contrasts with Methyl 2,2-diethyl-4-pentenoate’s non-polar ethyl groups, which likely improve solubility in hydrophobic solvents .

B. Aldehydes with Similar Substituents

- 2,2-Dimethyl-4-pentenal (): An aldehyde analogue with a dimethyl group at the 2-position. The aldehyde functional group increases reactivity (e.g., susceptibility to oxidation) compared to the ester group in Methyl 2,2-diethyl-4-pentenoate. Applications include use as a crosslinking agent or flavor precursor, whereas esters are more commonly employed as plasticizers or fragrance components .

Physicochemical Properties

Table 1 extrapolates properties of Methyl 2,2-diethyl-4-pentenoate based on trends observed in methyl esters and aldehydes ():

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Polarity | Key Applications |

|---|---|---|---|---|

| Methyl 2,2-diethyl-4-pentenoate* | ~170 (estimated) | 180–200 (estimated) | Low (branched) | Organic synthesis, fragrances |

| Sandaracopimaric Acid Methyl Ester | 316.5 | >250 | Moderate (polar rings) | Natural product research |

| 2,2-Dimethyl-4-pentenal | 98.14 | ~120 | Moderate (aldehyde) | Polymer chemistry, flavors |

*Estimated values based on structural analogs in and .

Reactivity and Stability

- Ester Hydrolysis: Methyl 2,2-diethyl-4-pentenoate’s steric hindrance from ethyl groups likely slows alkaline hydrolysis compared to less hindered esters like methyl acetate.

- Oxidative Stability: The 4-pentenoate double bond may undergo addition reactions, similar to unsaturated esters in (e.g., Z-communic acid methyl ester, Compound 9), which are prone to epoxidation or hydrogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。